3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione
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Overview
Description
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione is a complex organic compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its biological activity and is often found in compounds with therapeutic potential .
Mechanism of Action
Target of Action
It is known that many indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
The synthesis of 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclobutene ring can be introduced through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as methanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound .
Scientific Research Applications
3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-ethoxy-4-{[2-(1H-indol-3-yl)ethyl]amino}cyclobut-3-ene-1,2-dione include other indole derivatives, such as:
Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and as a precursor to serotonin.
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole structure.
What sets this compound apart is its unique combination of the indole moiety with a cyclobutene ring, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-ethoxy-4-[2-(1H-indol-3-yl)ethylamino]cyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16-13(14(19)15(16)20)17-8-7-10-9-18-12-6-4-3-5-11(10)12/h3-6,9,17-18H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSCJZAYCAGRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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